molecular formula C13H19N3O3 B11815742 tert-Butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate

tert-Butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate

Cat. No.: B11815742
M. Wt: 265.31 g/mol
InChI Key: LWJQXBNVBVAWOY-UHFFFAOYSA-N
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Description

tert-Butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate is a privileged and high-value synthetic intermediate in medicinal chemistry, primarily recognized for its role in the development of Bruton's Tyrosine Kinase (BTK) inhibitors. Its primary research application is as a key building block in the synthesis of branebrutinib (BMS-986195), a potent, irreversible, and selective BTK inhibitor that has been evaluated in clinical trials for the treatment of various autoimmune diseases, including multiple sclerosis and lupus. Source The compound's strategic value lies in its multifunctional structure; the imidazodiazepine core provides a rigid scaffold that mimics kinase hinge-binding motifs, while the formyl group serves as a critical handle for further synthetic elaboration, often through nucleophilic addition or reductive amination, to install the covalent warhead or other pharmacophoric elements essential for BTK binding and inhibition. Source Research utilizing this intermediate is focused on advancing the understanding of B-cell receptor signaling pathways and developing novel therapeutics for B-cell malignancies and autoimmune disorders characterized by aberrant B-cell activity. By serving as a precise chemical precursor, this compound enables researchers to explore structure-activity relationships and optimize the pharmacokinetic and pharmacodynamic profiles of next-generation BTK inhibitors.

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

tert-butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)10-4-5-16-9(8-17)6-15-11(16)7-14-10/h6,8,10,14H,4-5,7H2,1-3H3

InChI Key

LWJQXBNVBVAWOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN2C(=NC=C2C=O)CN1

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminomethyl Heterocycles

Early approaches leveraged cyclocondensation between aminomethylimidazoles and keto esters. For example, 2-aminomethylimidazole derivatives react with tert-butyl 3-oxo-6,7,8,9-tetrahydro-5H-diazepine-7-carboxylate under acidic conditions to form the diazepine ring. The formyl group is introduced via Vilsmeier-Haack formylation at the imidazo C3 position, though this method suffers from moderate yields (45–55%) due to competing side reactions.

Key parameters include:

  • Temperature : 80–100°C for cyclocondensation

  • Catalyst : p-Toluenesulfonic acid (10 mol%)

  • Solvent : Toluene or xylene

Post-formylation purification requires silica gel chromatography, increasing production costs.

Optimized Synthetic Procedures

Decarboxylation-Driven Ring Closure

Recent patents describe decarboxylation of imidazo[1,5-a]diazepine-3-carboxylic acid intermediates to form the fused ring system. For instance, thermal decarboxylation of 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,diazepine-3-carboxylic acid in mineral oil at 230°C for 5 minutes achieves 70–77% conversion.

Critical modifications :

  • Solvent : Switching to n-butanol reduces isomerization byproduct formation from 20% to 15%.

  • Base treatment : Post-decarboxylation KOH/EtOH isomerization adjusts the Midazolam/Isomidazolam ratio to 95:5.

ParameterMineral Oil Methodn-Butanol Method
Temperature (°C)230280
Pressure (bars)Ambient100
Isomer Ratio80:2085:15
Yield (%)70–7747–77

This method’s scalability is limited by high-pressure equipment requirements.

Alternative Catalytic Approaches

Ritter-Type Reactions

Bi(OTf)3-catalyzed Ritter reactions between nitriles and tert-butyl esters generate imidazo[1,5-a]pyridines in one pot. For example, Bi(OTf)3 (5 mol%) and p-TsOH·H2O (7.5 equiv) in DCE at 150°C yield 72–89% products. Applied to diazepine precursors, this could streamline tert-butyl ester incorporation.

Purification and Isolation

Crystallization vs. Chromatography

Industrial-scale processes prioritize crystallization over chromatography. For Midazolam synthesis, crystallizing from ethyl acetate/ethanol removes 95% of Isomidazolam impurities. Similar protocols for the target compound involve:

  • Dissolving crude product in hot t-butyl methyl ether

  • Cooling to 4°C for 12 hours

  • Filtering and washing with cold ether

This reduces column chromatography reliance, cutting costs by ~40%.

Industrial-Scale Considerations

Continuous Flow Reactors

Microreactors (e.g., PTFE® tubular reactors) enhance decarboxylation efficiency by improving heat transfer and reducing reaction times. Pilot studies show:

  • Residence time : 4 minutes vs. 5 hours in batch

  • Isomer ratio : 90:10 vs. 80:20

  • Throughput : 12 kg/day vs. 2 kg/day

Adopting continuous flow could address the target compound’s thermal instability during scale-up .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The formyl group at position 3 undergoes nucleophilic additions with various reagents:

ReagentConditionsProductApplication
Primary aminesRoom temperatureSchiff bases (imine formation)Intermediate for bioactive molecules
HydrazinesEthanol, refluxHydrazonesPrecursors for heterocyclic synthesis
Grignard reagentsDry THF, 0–5°CSecondary alcoholsAlkylation strategies

These reactions are critical for introducing nitrogen-containing functionalities, enabling further derivatization in drug discovery pipelines . For example, hydrazone formation facilitates cyclocondensation reactions to generate pyrazole or triazole analogs.

Ester Hydrolysis

The tert-butyl carboxylate group undergoes hydrolysis under acidic or basic conditions:

ConditionsProductsSelectivity
6M HCl, reflux, 6–8 hrsCarboxylic acid + tert-butanolHigh yield
NaOH (aq), 80°C, 4 hrsSodium carboxylate + tert-butanolModerate yield

Hydrolysis enables conversion to water-soluble derivatives for pharmacological testing. The carboxylic acid product serves as a precursor for amide bond formation with amines or peptide coupling reagents .

Cyclization Reactions

Intramolecular reactions exploit the proximity of reactive groups:

TriggerConditionsCyclized ProductSignificance
Acid catalysisH2SO4, 100°CFused tricyclic imidazodiazepineEnhanced receptor binding affinity
Thermal activationToluene, 120°CMacrocyclic lactamStructural complexity for lead optimization

Cyclization enhances molecular rigidity, a key strategy in optimizing pharmacokinetic properties. For instance, acid-catalyzed cyclization generates tricyclic systems explored as cannabinoid receptor agonists in pain management research .

Oxidation and Reduction

The formyl group participates in redox reactions:

Reaction TypeReagentProductOutcome
OxidationKMnO4, acidicCarboxylic acidIncreased polarity
ReductionNaBH4, MeOHPrimary alcoholImproved metabolic stability

Reduction to the alcohol derivative is particularly useful for modifying the compound’s lipophilicity, impacting blood-brain barrier permeability .

Cross-Coupling Reactions

The imidazole ring enables transition-metal-catalyzed couplings:

ReactionCatalystSubstrateApplication
Suzuki couplingPd(PPh3)4Aryl boronic acidsBiaryl motifs for kinase inhibitors
Buchwald-HartwigPd2(dba)3/XPhosAminesIntroduction of amino groups

These reactions expand structural diversity, enabling rapid exploration of structure-activity relationships (SAR) in medicinal chemistry programs .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds similar to tert-butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate exhibit significant antimicrobial properties. In a study involving various derivatives of imidazo[1,2-a][1,4]diazepines, several compounds demonstrated broad-spectrum antibacterial activity against various pathogens. This suggests potential therapeutic applications in treating infections .

2. Anticancer Properties
The compound has been evaluated for its anticancer activity. In vitro studies have shown that related compounds exhibit potent effects against cancer cell lines such as A549 lung adenocarcinoma. Molecular docking studies further support these findings by elucidating the binding modes of these compounds with target enzymes involved in cancer progression .

3. Neurological Disorders Treatment
Imidazo[1,2-a][1,4]diazepines have been investigated for their ability to modulate neurotransmitter systems, making them promising candidates for treating neurological disorders such as anxiety and depression. The unique structural features of this compound may enhance its efficacy as a therapeutic agent in this field .

Synthetic Applications

The synthesis of this compound typically involves several steps that require careful optimization of reaction conditions to maximize yield and purity. This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds with potential biological activities .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
3-formyl-5H-imidazo[1,2-a][1,4]diazepineLacks tert-butyl groupSimpler structure with different solubility properties
BenzodiazepinesContains benzene ringPrimarily used for anxiolytic effects
ImidazolesContains an imidazole ringBroader range of biological activities but less specific than diazepines

The uniqueness of this compound lies in its specific structural features that may enhance its lipophilicity and bioavailability compared to similar compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and the imidazo[1,2-a][1,4]diazepine core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in the Imidazo-Diazepine Core

Substituent Variations at Position 3
Compound Name Substituent at Position 3 CAS Number Molecular Weight Key Properties
tert-Butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate Formyl (-CHO) - ~265.3 (estimated) High polarity; reactive toward nucleophiles
tert-Butyl 1,3-dibromo-8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate Bromo (-Br) at positions 1 and 3 1445951-62-1 403.09 Electrophilic sites for cross-coupling reactions
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate Bromo (-Br) 949922-61-6 302.17 LogP: 1.92; moderate solubility in DMSO
Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate Ethyl carboxylate (-COOEt) 1330763-70-6 209.25 Lower steric bulk; LogP: 0.53

Key Observations :

  • The formyl group in the main compound enhances reactivity compared to brominated analogs, making it suitable for derivatization .
  • Bromo substituents (e.g., in CAS 1445951-62-1) are preferred for Suzuki-Miyaura cross-coupling reactions but require careful handling due to toxicity .
Ring System Modifications
Compound Name Core Structure Key Differences
This compound Imidazo[1,2-a][1,4]diazepine 7-membered diazepine ring with partial saturation
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate Imidazo[1,2-a]pyrazine 6-membered pyrazine ring; smaller ring size alters electronic properties

Key Observations :

  • The diazepine ring in the main compound provides conformational flexibility, whereas pyrazine-based analogs (e.g., CAS 949922-61-6) exhibit higher ring strain and distinct electronic profiles .

Key Observations :

  • Ethyl carboxylate (CAS 1330763-70-6) has a lower molecular weight, which may enhance bioavailability .

Biological Activity

tert-Butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate is a complex organic compound with a unique fused ring system that combines imidazole and diazepine structures. Its molecular formula is C13H19N3O3C_{13}H_{19}N_{3}O_{3} with a molecular weight of approximately 265.31 g/mol. The compound exhibits significant potential in medicinal chemistry due to its biological activity, particularly in the modulation of neurotransmitter systems and enzyme inhibition.

The compound's biological activity is influenced by its functional groups, particularly the formyl and tert-butyl ester groups. These groups enable various chemical reactions that can be leveraged for drug development. The synthesis typically involves multi-step reactions that require careful optimization to enhance yield and purity.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit notable biological activities:

  • Enzyme Inhibition : Compounds in this class have shown the ability to inhibit specific enzymes, which may be useful in treating various diseases.
  • Neurological Effects : The imidazo[1,2-a][1,4]diazepine derivatives are being investigated for their potential therapeutic effects on neurological disorders due to their interaction with neurotransmitter systems.

The mechanism of action for this compound involves its binding affinity with biological targets such as receptors or enzymes. This binding can modulate various pathways related to pain management and neurological function. For instance, studies suggest that similar compounds act as cannabinoid receptor agonists, potentially influencing pain pathways and offering therapeutic benefits in pain management.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with other compounds:

Compound NameStructural FeaturesUnique Aspects
3-formyl-5H-imidazo[1,2-a][1,4]diazepineLacks tert-butyl groupSimpler structure with different solubility properties
BenzodiazepinesContains benzene ringPrimarily used for anxiolytic effects
ImidazolesContains an imidazole ringBroader range of biological activities but less specific than diazepines

The combination of the formyl group and the tert-butyl ester moiety in this compound enhances its lipophilicity and bioavailability compared to similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Study on Enzyme Inhibition : A study demonstrated that imidazo[1,2-a][1,4]diazepines can inhibit certain enzymes involved in metabolic pathways relevant to neurological disorders.
  • Therapeutic Potential : Research indicated that these compounds could modulate neurotransmitter levels in animal models of anxiety and depression.

These findings suggest that this compound may have significant therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing tert-butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate, and how can computational tools optimize reaction pathways?

  • Answer : Synthesis typically involves multi-step heterocyclic chemistry, starting with the formation of the diazepine core followed by formylation and carboxylate protection. To optimize pathways, quantum chemical calculations (e.g., density functional theory) can predict intermediate stability and transition states, while reaction path search algorithms (e.g., artificial force-induced reaction method) identify energetically favorable routes. Experimental validation should focus on high-yield steps flagged by simulations. Computational tools like Gaussian or ORCA are essential for this workflow .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is crucial for confirming the imidazo-diazepine scaffold and formyl group positioning. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (≥95% purity threshold) ensures absence of side products. Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability, which is vital for storage conditions .

Q. How should researchers design experiments to assess the compound’s solubility and stability under varying pH and temperature conditions?

  • Answer : Use a factorial design of experiments (DoE) to test solubility in solvents (e.g., DMSO, ethanol, water) across pH 3–10 and temperatures (4°C to 40°C). Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% relative humidity for 4 weeks) with LC-MS monitoring for decomposition products. Statistical analysis (ANOVA) identifies significant factors affecting stability .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental yields during synthesis scale-up?

  • Answer : Discrepancies often arise from unaccounted solvent effects or kinetic barriers. Implement a feedback loop where experimental data (e.g., reaction rates, byproduct profiles) refine computational models. For example, microkinetic modeling incorporating solvent polarity and catalyst loading can reconcile theoretical vs. observed yields. Cross-validation with in situ FTIR or Raman spectroscopy provides real-time mechanistic insights .

Q. How can advanced reactor designs improve the selectivity of formylation reactions in the imidazo-diazepine scaffold?

  • Answer : Continuous-flow reactors with immobilized catalysts (e.g., Pd/C or enzyme-based systems) enhance selectivity by controlling residence time and minimizing side reactions. Computational fluid dynamics (CFD) simulations optimize mixing efficiency and temperature gradients. Compare batch vs. flow setups using response surface methodology (RSM) to identify critical parameters (e.g., pressure, flow rate) .

Q. What computational approaches are recommended for elucidating the compound’s reactivity in nucleophilic addition or cycloaddition reactions?

  • Answer : Use ab initio molecular dynamics (AIMD) to simulate transition states and frontier molecular orbitals (FMOs) for predicting regioselectivity. Tools like NWChem or CP2K model solvent effects on reaction pathways. Pair this with experimental validation via kinetic isotope effect (KIE) studies or isotopic labeling to confirm mechanistic hypotheses .

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s conformational dynamics in solution?

  • Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) reveal torsional angles and hydrogen-bonding patterns. Nuclear Overhauser effect (NOE) NMR experiments validate predicted conformers. Comparative studies with analogs (e.g., methyl or benzyl esters) quantify the tert-butyl group’s impact on rotational barriers .

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